molecular formula C17H14N2O3 B2820164 N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide CAS No. 683235-50-9

N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide

Cat. No. B2820164
CAS RN: 683235-50-9
M. Wt: 294.31
InChI Key: KVOZEOSBQBKHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide, also known as thalidomide, is a well-known drug that was originally marketed as a sedative and anti-nausea medication. However, it was later found to cause severe birth defects in children born to women who had taken the drug during pregnancy. Despite this tragic history, thalidomide has been rediscovered as a potent anti-inflammatory and anti-cancer agent, with potential applications in a variety of diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been dedicated to the synthesis of derivatives containing the 1,3-dioxoisoindolin-2-yl moiety, demonstrating its versatility in chemical reactions. For instance, a study focused on synthesizing thiazolidinone derivatives using a microwave-assisted method revealed promising anti-inflammatory activities in both in vitro and in vivo models, highlighting the potential pharmaceutical applications of these compounds (Nikalje, Hirani, & Nawle, 2015). Another study presented a novel reaction for the synthesis of dimethylisoindolinones, showcasing the selective C-C coupling of tertiary sp3 C-H bonds, which could be significant for developing new synthetic pathways (Bhakuni et al., 2014).

Biological Activities and Applications

The research into compounds related to "N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide" spans various biological activities and potential therapeutic applications. Compounds with the 1,3-dioxoisoindolin-2-yl moiety have been investigated for their antibacterial and antifungal properties. A study synthesizing N-substituted phenylthiazolidin-3-yl derivatives demonstrated notable antimicrobial activities, suggesting their potential as new antimicrobial agents (Patel & Dhameliya, 2010). Additionally, compounds derived from this moiety were explored for their antiepileptic effects, with some derivatives showing significant activity in animal models, further supported by molecular docking studies indicating their interaction with GABAA receptors (Asadollahi et al., 2019).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-9-3-4-11(7-10(9)2)15(20)18-12-5-6-13-14(8-12)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZEOSBQBKHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.